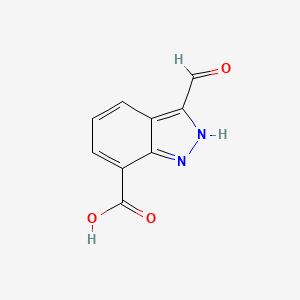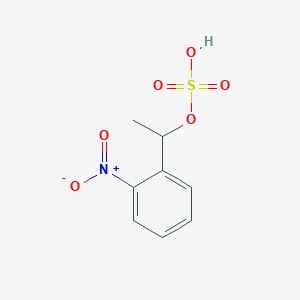
1-(2-Nitrophenyl)ethyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)ethyl hydrogen sulfate is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in photolysis experiments due to its ability to release protons and sulfate ions upon exposure to UV light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)ethyl hydrogen sulfate can be synthesized through the reaction of 1-(2-nitrophenyl)ethanol with sulfuric acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Nitrophenyl)ethyl hydrogen sulfate primarily undergoes photolysis, where it releases a proton and a sulfate ion upon exposure to UV light . This reaction is significant in time-resolved infrared spectroscopy and other analytical techniques.
Common Reagents and Conditions
The photolysis of this compound typically requires UV light in the range of 350-355 nm . The reaction conditions are carefully controlled to ensure efficient proton release and minimal side reactions.
Major Products Formed
The major products formed from the photolysis of this compound are protons and sulfate ions . These products are crucial in various analytical and experimental applications, particularly in studies involving pH changes and proton transfer.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)ethyl hydrogen sulfate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-nitrophenyl)ethyl hydrogen sulfate involves the release of protons and sulfate ions upon exposure to UV light. The released protons can induce rapid acidification, which is useful in various experimental setups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Nitrophenyl)ethyl sulfate: Similar in structure but differs in the presence of a sulfate group instead of a hydrogen sulfate group.
2-Nitrophenylethyl acetate: Another photolabile compound used in similar applications but with different photolysis products.
Uniqueness
1-(2-Nitrophenyl)ethyl hydrogen sulfate is unique due to its ability to release both protons and sulfate ions upon photolysis, making it highly valuable in studies involving rapid pH changes and proton transfer .
Eigenschaften
Molekularformel |
C8H9NO6S |
|---|---|
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H9NO6S/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11/h2-6H,1H3,(H,12,13,14) |
InChI-Schlüssel |
CZYUMQYCQYJCSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


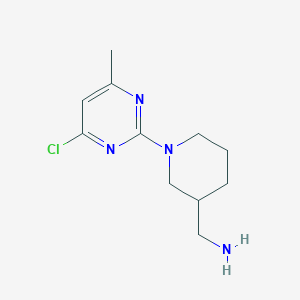

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)


![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
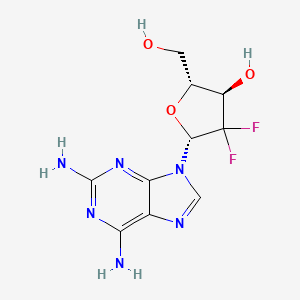
![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
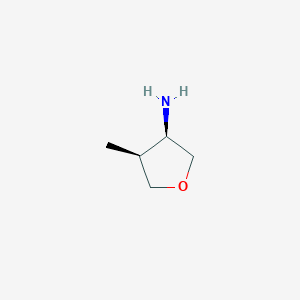
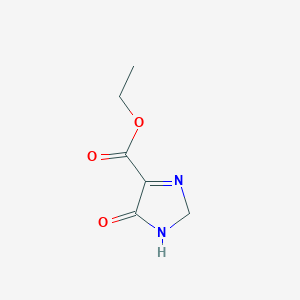
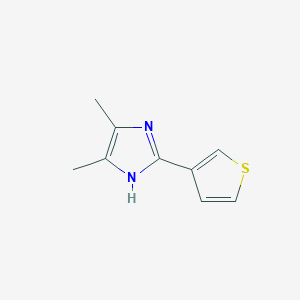
![3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)

